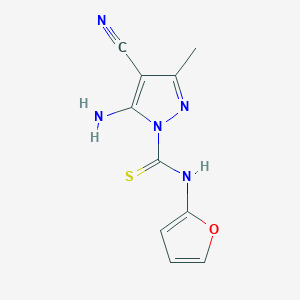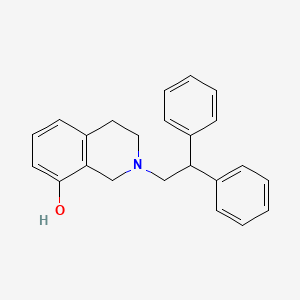![molecular formula C32H22S2 B14206487 3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione CAS No. 823214-29-5](/img/structure/B14206487.png)
3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dithione is a complex organic compound characterized by its unique binaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dithione typically involves multi-step reactions. One common method includes the use of palladium or nickel catalysts to facilitate the coupling reactions necessary to form the binaphthalene core . The reaction conditions often require refluxing the reaction mixture for extended periods, sometimes up to 20 hours .
Industrial Production Methods
While specific industrial production methods for 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dithione are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dithione can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions could produce hydrogenated forms of the compound.
Scientific Research Applications
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dithione has several scientific research applications:
Chemistry: It is used as a ligand in catalytic asymmetric reactions due to its chiral properties.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action for 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dithione involves its interaction with molecular targets through its binaphthalene core. This interaction can influence various pathways, including catalytic cycles in asymmetric synthesis. The compound’s structure allows it to act as a chiral ligand, facilitating the formation of enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diphenyl-2,2’-binaphthol: Another binaphthalene derivative used as a chiral ligand in asymmetric catalysis.
3,3’-Bis-halogenated BINOLs: These compounds are intermediates in the synthesis of various binaphthalene derivatives.
Uniqueness
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dithione is unique due to its dithione functional groups, which provide distinct chemical reactivity compared to other binaphthalene derivatives. This uniqueness makes it valuable in specific catalytic and material science applications .
Properties
CAS No. |
823214-29-5 |
|---|---|
Molecular Formula |
C32H22S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-phenyl-4-(3-phenyl-4-sulfanylidene-1H-naphthalen-1-yl)-4H-naphthalene-1-thione |
InChI |
InChI=1S/C32H22S2/c33-31-25-17-9-7-15-23(25)29(19-27(31)21-11-3-1-4-12-21)30-20-28(22-13-5-2-6-14-22)32(34)26-18-10-8-16-24(26)30/h1-20,29-30H |
InChI Key |
DZDJHQOUYZNYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C3C2=S)C4C=C(C(=S)C5=CC=CC=C45)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
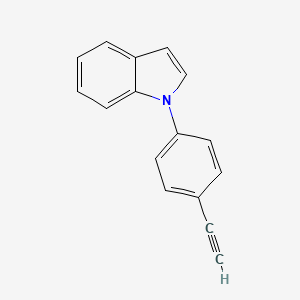
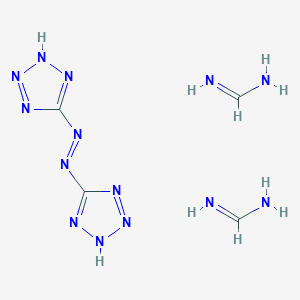
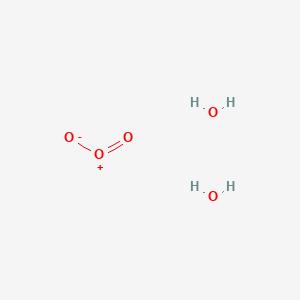
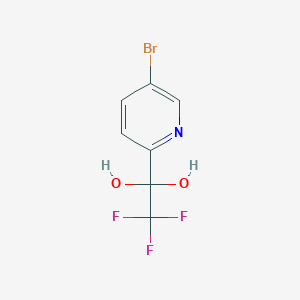
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)

![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
